molecular formula C18H21FN6O B12245701 5-Fluoro-2,4-dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine

5-Fluoro-2,4-dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B12245701
M. Wt: 356.4 g/mol
InChI Key: SMSSTYCHMMFEOM-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position, two methyl groups at the 2nd and 4th positions, and a methoxy group linked to a pyrazolo[1,5-a]pyrazin-4-yl-piperidin-4-yl moiety at the 6th position of the pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,4-dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and an amidine derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyrazolo[1,5-a]pyrazin-4-yl-piperidin-4-yl Moiety: This step involves the nucleophilic substitution reaction of the pyrimidine core with a pre-synthesized pyrazolo[1,5-a]pyrazin-4-yl-piperidin-4-yl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,4-dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the pyrazolo[1,5-a]pyrazin-4-yl moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrazolo[1,5-a]pyrazin-4-yl derivatives.

    Substitution: Amino or thio-substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-2,4-dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2,4-dimethylpyrimidine
  • 6-Methoxy-2,4-dimethylpyrimidine
  • Pyrazolo[1,5-a]pyrazine derivatives

Uniqueness

Compared to similar compounds, 5-Fluoro-2,4-dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to the presence of the pyrazolo[1,5-a]pyrazin-4-yl-piperidin-4-yl moiety and the methoxy group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21FN6O

Molecular Weight

356.4 g/mol

IUPAC Name

4-[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C18H21FN6O/c1-12-16(19)18(23-13(2)22-12)26-11-14-4-8-24(9-5-14)17-15-3-6-21-25(15)10-7-20-17/h3,6-7,10,14H,4-5,8-9,11H2,1-2H3

InChI Key

SMSSTYCHMMFEOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC=CN4C3=CC=N4)F

Origin of Product

United States

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